2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole core is then alkylated at the nitrogen atom using an appropriate alkylating agent, such as methyl iodide, to introduce the dimethyl groups.
Amidation: The alkylated indole is then reacted with an acyl chloride or anhydride to form the corresponding amide. In this case, the acylating agent would be 2-oxoacetyl chloride.
Introduction of the Dimethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles like halides or amines can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
- 1-(1,2-dimethyl-1H-indol-3-yl)-2-(ethylamino)-2-methyl-1-propanone
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is unique due to its specific structural features, such as the presence of both the dimethylaminoethyl and oxoacetamide groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these groups in a single molecule allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-14(12-7-5-6-8-13(12)19(11)4)15(20)16(21)17-9-10-18(2)3/h5-8H,9-10H2,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVPXRODFHJGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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